An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-7-methoxyquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-7-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-chloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource, detailing the established methodologies for determining its key physicochemical parameters. By elucidating the principles and practical execution of these experimental protocols, this guide empowers researchers to generate a robust data package essential for advancing drug development programs. We will explore the determination of chemical identity and structure, melting point, solubility, partition coefficient (logP), and acid dissociation constant (pKa), providing expert insights into the causality behind experimental choices and the interpretation of results.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2] The specific substitution pattern of 6-Bromo-2-chloro-7-methoxyquinazoline, featuring a halogenated benzene ring and a methoxy group, suggests its potential as a key intermediate or a pharmacologically active agent. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides the scientific framework for a comprehensive physicochemical characterization of this promising molecule.
Chemical Identity and Structure
The unambiguous confirmation of the chemical structure is the cornerstone of any physicochemical analysis. For 6-Bromo-2-chloro-7-methoxyquinazoline, this involves a combination of spectroscopic and crystallographic techniques.
Basic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClN₂O | [3][4] |
| Molecular Weight | 273.51 g/mol | [3][4] |
| CAS Number | 953040-63-6 | [3] |
| Appearance | Solid (predicted) | [3] |
Structural Elucidation: A Multi-technique Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for confirming the chemical structure. For absolute confirmation of the three-dimensional arrangement and intermolecular interactions, single-crystal X-ray crystallography is the gold standard.[5][6][7][8]
Caption: Workflow for the structural elucidation of 6-Bromo-2-chloro-7-methoxyquinazoline.
-
Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).[8][9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] The diffraction pattern of regularly spaced reflections is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The intensities of the diffracted X-rays are used to solve the phase problem and generate an electron density map.[8] From this map, the positions of the atoms can be determined and refined to yield a precise three-dimensional structure.[8]
Melting Point: A Key Indicator of Purity and Stability
The melting point is a fundamental physical property that provides a quick and valuable assessment of a compound's purity.[10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range.[10]
Experimental Determination of Melting Point
The capillary method is the most common and accessible technique for determining the melting point of a solid organic compound.[11]
-
Sample Preparation: A small amount of the dry, powdered 6-Bromo-2-chloro-7-methoxyquinazoline is packed into a capillary tube to a height of 2-3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[10]
-
Approximate Melting Point: A rapid heating rate (10-20°C/minute) is used to determine an approximate melting range.[12][13]
-
Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/minute) starting from about 20°C below the approximate melting point.[12][13]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.
For higher precision and to study thermal transitions, Differential Scanning Calorimetry (DSC) can be employed.[11]
Solubility: A Critical Determinant of Bioavailability
Solubility, particularly aqueous solubility, is a crucial physicochemical property that directly impacts a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.
Qualitative Solubility Assessment
A preliminary understanding of the solubility profile can be obtained through simple solubility tests in a range of solvents.
-
Solvent Selection: A panel of solvents is chosen to represent a range of polarities and pH, including water, 5% HCl, 5% NaHCO₃, 5% NaOH, and an organic solvent like ethanol or DMSO.[14][15][16]
-
Procedure: A small, measured amount of 6-Bromo-2-chloro-7-methoxyquinazoline (e.g., 1-5 mg) is added to a specific volume of each solvent (e.g., 0.5-1 mL) in a test tube.[14][15]
-
Observation: The mixture is vortexed or shaken vigorously for a set period.[14] The solubility is then visually assessed as soluble, partially soluble, or insoluble.[17]
Quantitative Solubility Determination (Thermodynamic Solubility)
For a precise measure of solubility, a thermodynamic solubility assay is performed.
Caption: Workflow for the determination of thermodynamic solubility.
Lipophilicity: Partition Coefficient (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability, protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[18][19]
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination.[19]
-
Phase Preparation: n-octanol and water (or a buffer of relevant pH, typically 7.4) are mutually saturated by shaking them together overnight and then separating the layers.[20]
-
Partitioning: A known amount of 6-Bromo-2-chloro-7-methoxyquinazoline is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.
-
Equilibration: The biphasic system is shaken vigorously for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[20]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]
An alternative, higher-throughput method for estimating logP is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[19]
Ionization State: Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[2] Since the ionization state affects a molecule's solubility, permeability, and target binding, determining the pKa is crucial for understanding its behavior in a physiological environment.[2] Quinazoline derivatives are generally weak bases.[21]
Experimental Determination of pKa: UV-Metric Titration
For compounds with a chromophore, such as 6-Bromo-2-chloro-7-methoxyquinazoline, UV-metric titration is a robust method for pKa determination.[20]
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent.
-
Titration: Aliquots of the stock solution are added to a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13) in a 96-well plate.[20]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded for each pH value.
-
Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are analyzed. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
Computational methods can also provide reliable estimations of pKa for quinazoline derivatives, offering a less resource-intensive approach in the early stages of discovery.[1][21]
Conclusion and Future Directions
This guide has outlined the essential physicochemical properties of 6-Bromo-2-chloro-7-methoxyquinazoline and provided a detailed roadmap for their experimental determination. A comprehensive understanding of these parameters is indispensable for any researcher working with this molecule. The generation of a robust physicochemical data package, as described herein, will provide critical insights into the drug-like properties of 6-Bromo-2-chloro-7-methoxyquinazoline and will be instrumental in guiding its future development as a potential therapeutic agent.
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